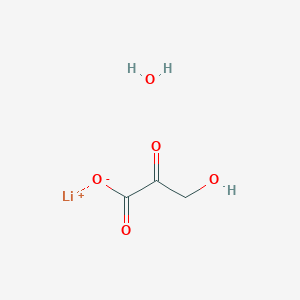

3-Hydroxypyruvic Acid Lithium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxypyruvic Acid Lithium Salt are Triosephosphate isomerase in Plasmodium falciparum and N-acetylneuraminate lyase in Shigella flexneri . These enzymes play crucial roles in various metabolic pathways.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

The compound is involved in several biochemical pathways, including Glycine and Serine Metabolism and Non-Ketotic Hyperglycinemia . It is also implicated in several diseases, such as Sarcosinemia and Dihydropyrimidine Dehydrogenase Deficiency (DHPD) .

In the biosynthetic pathway, the glycolytic intermediate 3-phosphoglycerate is converted into phosphohydroxy-pyruvate, in a reaction catalyzed by 3-phosphoglycerate dehydrogenase . Phosphohydroxypyruvate is then metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase, and finally, phosphoserine is converted into L-serine by phosphoserine phosphatase .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it influences. For instance, in the Glycine and Serine Metabolism pathway, the compound’s action could potentially affect the levels of glycine and serine in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyruvic Acid Lithium Salt typically involves the neutralization of 3-Hydroxypyruvic Acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyruvic Acid Lithium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-Hydroxy-2-oxopropanoic acid.

Reduction: It can be reduced to form glyceric acid.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Oxidation: 3-Hydroxy-2-oxopropanoic acid.

Reduction: Glyceric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxypyruvic Acid Lithium Salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the synthesis of various compounds.

Biology: It is used in studies related to metabolic pathways, particularly glycolysis and serine biosynthesis.

Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.

Industry: It is used in the production of various chemicals and as a standard in analytical chemistry.

Comparison with Similar Compounds

3-Hydroxy-2-oxopropanoic Acid: A direct oxidation product of 3-Hydroxypyruvic Acid Lithium Salt.

Glyceric Acid: A reduction product of this compound.

Phosphohydroxypyruvic Acid: An intermediate in the serine biosynthesis pathway.

Uniqueness: this compound is unique due to its role as an intermediate in multiple metabolic pathways and its versatility in undergoing various chemical reactions. Its lithium salt form enhances its stability and solubility, making it useful in various research applications .

Properties

CAS No. |

3369-79-7 |

|---|---|

Molecular Formula |

C3H6LiO5 |

Molecular Weight |

129.0 g/mol |

IUPAC Name |

lithium;3-hydroxy-2-oxopropanoate;hydrate |

InChI |

InChI=1S/C3H4O4.Li.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2 |

InChI Key |

CFPDNFBANPKYPE-UHFFFAOYSA-N |

SMILES |

[Li+].C(C(=O)C(=O)[O-])O.O |

Canonical SMILES |

[Li].C(C(=O)C(=O)O)O.O |

Synonyms |

3-Hydroxy-2-oxopropanoic Acid Lithium Salt (1:1); Lithium 3-Hydroxypyruvate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-](/img/new.no-structure.jpg)

![VIC[mouse reduced]](/img/structure/B1141984.png)